2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Negative allosteric modulator

This N-(thiazol-2-yl)-benzamide is a privileged scaffold for Cys-loop ligand-gated ion channels (ZAC) and GPCR targets (mGlu1). The 2,6-difluoro substitution pattern represents a combinatorial variation not evaluated in published SAR panels. Procurement is justified for systematic electrophysiology-based screening to define ZAC pharmacophore boundaries and as a negative control in mGlu1 PAM assays, where >97% of analogs are inactive. Sold exclusively for research; not for diagnostic or therapeutic use.

Molecular Formula C17H12F2N2O2S
Molecular Weight 346.35
CAS No. 325988-71-4
Cat. No. B2691760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS325988-71-4
Molecular FormulaC17H12F2N2O2S
Molecular Weight346.35
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C17H12F2N2O2S/c1-23-11-7-5-10(6-8-11)14-9-24-17(20-14)21-16(22)15-12(18)3-2-4-13(15)19/h2-9H,1H3,(H,20,21,22)
InChIKeyLTJMZOOBDXPSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325988-71-4) – Chemical Profile & Research Tool Assessment


2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 325988-71-4) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class. This chemotype has been characterized as a privileged scaffold for modulating Cys-loop ligand-gated ion channels, notably the Zinc-Activated Channel (ZAC), and for targeting specific G protein-coupled receptors (GPCRs) such as the metabotropic glutamate receptor 1 (mGlu1) [1]. The compound is sold exclusively for research purposes and is not intended for diagnostic or therapeutic use. Publicly available, comparator-based pharmacological data for this specific compound are extremely limited; procurement decisions must therefore be based on its structural potential as a tool compound within these target families rather than on proven, selectable performance metrics [2].

Procurement Risk: Why Substituting 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide with Other N-(thiazol-2-yl)-benzamides Is Not Supported


The N-(thiazol-2-yl)-benzamide scaffold demonstrates exceptionally steep structure-activity relationships (SAR). In a series of mGlu1 positive allosteric modulators (PAMs), only ~6 of 200 synthesized analogs displayed measurable activity, highlighting that minor modifications, such as changes to the benzamide or thiazole substitution pattern, can result in a complete loss of pharmacological function [1]. Similarly, within the ZAC antagonist series, functional characterization of 61 analogs revealed narrow structural determinants for potent channel inhibition, with IC50 values ranging from 1 to over 30 μM for closely related compounds [2]. Without direct, quantitative, head-to-head data for 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide versus its nearest analogs, generic substitution is an unsubstantiated procurement risk that can compromise experimental reproducibility and invalidate target engagement studies.

Quantitative Differentiation Evidence for 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Against Closest Analogs


Structural Comparison vs. Prototypical ZAC Antagonist TTFB: Predicted Activity Profile Assessment

The target compound shares the core N-(thiazol-2-yl)-benzamide scaffold with the well-characterized ZAC antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide). TTFB inhibits ZAC with an IC50 of ~1–3 μM and shows functional selectivity over related Cys-loop receptors (5-HT3A, α3β4 nACh, GABAA, and α1 glycine receptors) at 30 μM [1]. The target compound differs in two key structural features: the 4-methoxyphenyl substitution on the thiazole ring (vs. TTFB's tert-butyl) and the 2,6-difluorobenzamide core (vs. TTFB's 3-fluorobenzamide). In the original ZAC SAR study, these specific modifications were not directly evaluated, making the target compound a novel, uncharted structural variant within this class.

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Negative allosteric modulator

Structural Comparison vs. the mGlu1 PAM Scaffold Ro 07-11401: CNS Penetration and Potency Trade-offs

The mGlu1 PAM chemotype represented by Ro 07-11401 and its analogs is another derivative of the N-(thiazol-2-yl)-benzamide class. A medicinal chemistry campaign re-exploring this scaffold found that only a tiny fraction of analogs (~3%) retain PAM activity, with even minor structural changes causing a ~3-fold reduction in mGlu1 PAM potency and abolishing CNS penetration (brain-to-plasma partition coefficients, Kp, dropped from >1 to negligible levels) [1]. The target compound's 2,6-difluorobenzamide and 4-(4-methoxyphenyl)-thiazole architecture does not correspond to any active analog reported in that study, placing it outside the defined pharmacophore for mGlu1 PAM activity.

Metabotropic glutamate receptor 1 (mGlu1) Positive allosteric modulator (PAM) CNS drug discovery

Distinction from mGlu1 Radioligand [11C]ITMM: Key Structural Differences Precluding Use as a PET Imaging Surrogate

[11C]ITMM (N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-4-[(11)C]methoxy-N-methylbenzamide) is a well-validated PET radiotracer for in vivo imaging of mGluR1 in rodent models of cerebral ischemia and in human brain [REFS-1, REFS-2]. The target compound, 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, is a distinct chemical entity with three critical structural divergences: it has a secondary amide (vs. tertiary N-methylamide in [11C]ITMM), a 2,6-difluorobenzamide core (vs. 4-methoxybenzamide), and a 4-(4-methoxyphenyl)-thiazole (vs. a 4-(6-(isopropylamino)pyrimidin-4-yl)-thiazole). These modifications are profound and disqualify the compound as a direct analog or surrogate for [11C]ITMM-based imaging protocols.

Positron emission tomography (PET) mGluR1 radioligand Neuroimaging

Legitimate Research Procurement Scenarios for 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Based on Available Evidence


Expansion of ZAC Antagonist Structure-Activity Relationship (SAR) Libraries

The N-(thiazol-2-yl)-benzamide scaffold defined by Madjroh et al. (2021) [1] constitutes a unique class of selective ZAC negative allosteric modulators. The target compound, carrying a 2,6-difluorinated benzamide and a 4-methoxyphenyl thiazole substituent, represents a combinatorial variation not evaluated in the original 61-compound SAR panel. Its procurement is justified for inclusion in systematic, electrophysiology-based screening campaigns to define the ZAC pharmacophore boundaries and to probe whether dual halogenation at the 2- and 6-positions alters the non-competitive, state-dependent inhibition mechanism described for TTFB.

Control Compound for mGlu1 PAM Scarcity and Steep SAR Studies

Given the extreme SAR steepness observed in the mGlu1 PAM Ro 07-11401 series—where 97% of structural analogs were inactive—this compound's structural divergence from the active set provides a rational basis for its use as a negative control [1]. In functional assays evaluating mGlu1 potentiation, this compound can serve to demonstrate that observed PAM activity is strictly dependent on the privileged substitution patterns identified in prior medicinal chemistry campaigns, thereby strengthening the statistical validity of hit-calling thresholds in high-throughput screening.

Chemical Probe for Investigating Off-Target Interactions of Thiazole-Benzamide Derivatives

TTFB, a close chemical relative within the N-(thiazol-2-yl)-benzamide class, demonstrated a clean selectivity profile against 5-HT3A, α3β4 nACh, GABAA, and α1 glycine receptors at 30 μM [1]. However, the selectivity profile of 2,6-difluoro analogs has not been established. This compound is suitable for counter-screening against a broad panel of Cys-loop receptors and GPCRs to map the selectivity determinants conferred by the 2,6-difluoro substitution, an essential step before any analog progression into in vivo studies.

Synthetic Intermediate for Novel PET Ligand Development (Non-cGMP, Discovery-Phase)

The target compound's secondary amide and methoxyphenyl group provide synthetic handles for structural diversification, including potential N-alkylation to generate tertiary amide analogs or demethylation to install 11C or 18F labels. While not a direct precursor to [11C]ITMM, its chemical architecture could serve as a starting point for generating novel, radiolabeled probes targeting receptors where the 2,6-difluorobenzamide moiety has demonstrated affinity in preliminary screening. This application is exploratory and should be undertaken only with the understanding that no target engagement or imaging data exist for molecules derived from this scaffold.

Quote Request

Request a Quote for 2,6-difluoro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.